3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(3-methoxyphenyl)benzamide 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(3-methoxyphenyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14777033
InChI: InChI=1S/C19H21N3O5S/c1-27-17-7-3-6-15(11-17)20-18(23)13-4-2-5-14(10-13)21-19(24)22-16-8-9-28(25,26)12-16/h2-7,10-11,16H,8-9,12H2,1H3,(H,20,23)(H2,21,22,24)
SMILES:
Molecular Formula: C19H21N3O5S
Molecular Weight: 403.5 g/mol

3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(3-methoxyphenyl)benzamide

CAS No.:

Cat. No.: VC14777033

Molecular Formula: C19H21N3O5S

Molecular Weight: 403.5 g/mol

* For research use only. Not for human or veterinary use.

3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(3-methoxyphenyl)benzamide -

Specification

Molecular Formula C19H21N3O5S
Molecular Weight 403.5 g/mol
IUPAC Name 3-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(3-methoxyphenyl)benzamide
Standard InChI InChI=1S/C19H21N3O5S/c1-27-17-7-3-6-15(11-17)20-18(23)13-4-2-5-14(10-13)21-19(24)22-16-8-9-28(25,26)12-16/h2-7,10-11,16H,8-9,12H2,1H3,(H,20,23)(H2,21,22,24)
Standard InChI Key MLUGIISSBFEKTF-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)NC(=O)NC3CCS(=O)(=O)C3

Introduction

3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(3-methoxyphenyl)benzamide is a complex organic compound characterized by its intricate molecular structure. It features a benzamide core linked to a tetrahydrothiophene ring that contains a sulfone group (1,1-dioxide) and is further substituted with a methoxyphenyl group. The molecular formula of this compound is C17H20N2O4S, and it possesses a molecular weight of approximately 356.42 g/mol.

Synthesis and Chemical Behavior

The synthesis of 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(3-methoxyphenyl)benzamide typically involves multi-step organic reactions. These steps may include:

  • Formation of the Tetrahydrothiophene Ring: This involves the synthesis of the sulfone-containing ring, which is crucial for the compound's biological activity.

  • Introduction of the Methoxyphenyl Group: This step involves attaching the methoxy-substituted phenyl group to the benzamide core.

  • Final Coupling Reactions: These reactions bring together the tetrahydrothiophene and methoxyphenyl components with the benzamide core.

Each step requires careful optimization to achieve high yields and purity of the final product.

Biological Activities and Potential Applications

Preliminary studies suggest that 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(3-methoxyphenyl)benzamide exhibits promising biological activities. The presence of the tetrahydrothiophene ring and methoxyphenyl group could enhance its interaction with biological targets, increasing its efficacy. Potential applications may include:

  • Pharmaceuticals: As a candidate for drug development due to its potential interactions with biological systems.

  • Biological Research: Useful in studying protein interactions and cellular processes.

Comparison with Similar Compounds

Several compounds exhibit structural similarities to 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(3-methoxyphenyl)benzamide, highlighting the diversity within this chemical class:

Compound NameStructural FeaturesUnique Aspects
N-cycloheptyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamideCycloheptyl group, benzamide coreDiverse functional groups for potential biological interactions
2-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acidBenzoic acid moiety linked to tetrahydrothiopheneSimpler structure without methoxy substitution
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-(4-methylbenzyl)benzamideBenzamide with methylbenzyl groupDifferent substitution pattern affecting biological properties

These comparisons emphasize the unique combination of functionalities present in 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(3-methoxyphenyl)benzamide that may confer distinct biological activities and applications.

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